![molecular formula C24H26ClN3O3 B281977 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in signal transduction pathways that are important for the regulation of immune responses, hematopoiesis, and other physiological processes. CP-690,550 has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate immune responses. Specifically, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid targets JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid reduces the production of cytokines and other inflammatory mediators that contribute to autoimmune diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid are primarily related to its inhibition of JAK3. By reducing cytokine production, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid can help to reduce inflammation and improve symptoms in patients with autoimmune diseases. However, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid may also have other effects on the immune system, such as altering the balance of different immune cell populations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid for lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. This makes it a useful tool for investigating the role of JAK3 in immune responses and for testing potential therapies for autoimmune diseases. However, one limitation of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is that it may have off-target effects on other JAK family members or other signaling pathways, which could complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid and related compounds. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of JAK3 inhibition on the immune system and other physiological processes. Additionally, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid may have potential applications in the treatment of other diseases beyond autoimmune diseases, such as cancer or infectious diseases. Further research is needed to fully understand the potential of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid and related compounds.
Métodos De Síntesis
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 4-chlorobenzonitrile, which is then converted into 4-chlorophenylpiperazine. The piperazine is then reacted with 4-(4-aminophenyl)butyric acid to form the intermediate compound, which is then further reacted with cyclohexanone to produce the final product.
Aplicaciones Científicas De Investigación
6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been extensively studied in preclinical and clinical trials for its therapeutic potential in autoimmune diseases. It has been shown to be effective in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been investigated for its potential use in the treatment of other diseases, such as multiple sclerosis and graft-versus-host disease.
Propiedades
Fórmula molecular |
C24H26ClN3O3 |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
6-[[4-[4-(4-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H26ClN3O3/c25-17-5-9-19(10-6-17)27-13-15-28(16-14-27)20-11-7-18(8-12-20)26-23(29)21-3-1-2-4-22(21)24(30)31/h1-2,5-12,21-22H,3-4,13-16H2,(H,26,29)(H,30,31) |
Clave InChI |
ZVKMUHWMDRJOIX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



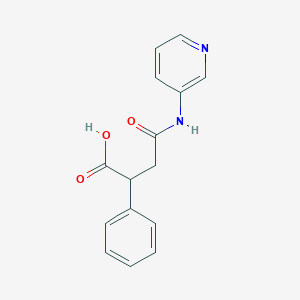
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

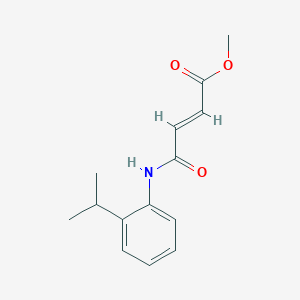
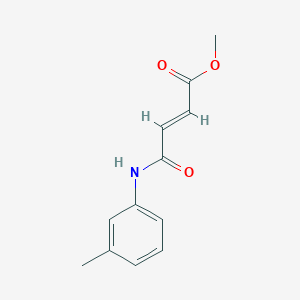

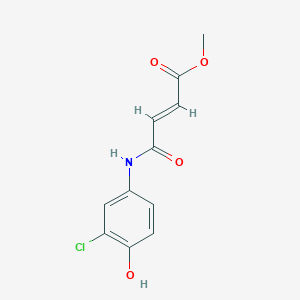
![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

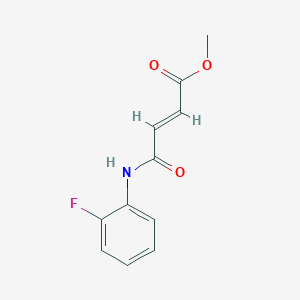
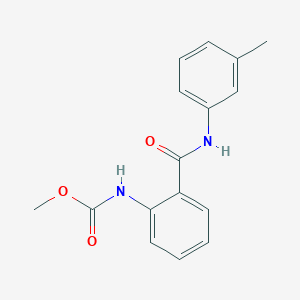
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
